Lipophilicity Modulation and XLogP3 Reduction
The target compound exhibits a computed XLogP3 of 0.5, which is 0.3 log units lower than that of the unsubstituted picolinic acid (XLogP3=0.8) despite the addition of three more carbon atoms, indicating that the tertiary alcohol substantially compensates for the increased hydrocarbon content through hydrogen-bonding interactions with the aqueous phase [1][2]. This places the compound in an optimal lipophilicity window distinct from both the more lipophilic 6-methylpicolinic acid and the more polar 6-(hydroxymethyl)picolinic acid.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | Picolinic acid: XLogP3 = 0.8 |
| Quantified Difference | ΔXLogP3 = -0.3 (target is more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
The lower lipophilicity enhances aqueous solubility and reduces non-specific protein binding compared to more lipophilic 6-alkyl analogs, which may improve performance in biochemical assays and facilitate formulation for in vitro studies.
- [1] PubChem Compound Summary for CID 118172952, 6-(2-Hydroxypropan-2-yl)pyridine-2-carboxylic acid. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 1018, Picolinic acid. National Center for Biotechnology Information (2025). View Source
